Triethyl(octyl)phosphonium chloride CAS 482647-71-2 properties
Triethyl(octyl)phosphonium chloride CAS 482647-71-2 properties
This guide provides an in-depth technical analysis of Triethyl(octyl)phosphonium chloride , a distinct phosphonium-based ionic liquid (IL) precursor and phase transfer catalyst.
Technical Whitepaper: Triethyl(octyl)phosphonium Chloride ([P ]Cl)
Executive Summary
Triethyl(octyl)phosphonium chloride (CAS 482647-71-2), often abbreviated as [P
Chemical Identity & Structure
The compound consists of a central phosphorus atom quaternized by three ethyl groups and one octyl chain, balanced by a chloride anion. This asymmetry significantly lowers the melting point compared to symmetric analogs (e.g., tetraethylphosphonium chloride), placing it within the category of ionic liquids (melting point < 100 °C) or low-melting salts.
| Property | Data |
| CAS Number | 482647-71-2 |
| IUPAC Name | Triethyl(octyl)phosphanium chloride |
| Common Abbreviation | [P |
| Molecular Formula | C |
| Molecular Weight | 266.83 g/mol |
| Appearance | Colorless to pale yellow liquid (often supplied as 45-55% solution) |
| Solubility | Soluble in water, lower alcohols, and polar organic solvents; insoluble in hexane. |
Structural Visualization
The following diagram illustrates the molecular connectivity and the steric shielding provided by the alkyl chains, which contributes to the cation's stability.
Figure 1: Structural representation of the [P
Physicochemical Properties & Stability[1][2][3][4][5][6][7]
Thermal Stability
Phosphonium salts generally exhibit superior thermal stability compared to ammonium and imidazolium salts. [P
Chemical Stability (Alkaline Resistance)
Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination in the presence of strong bases (generating an alkene and an amine), phosphonium salts lack the acidic
Synthesis & Purification Protocol
The synthesis involves the quaternization of triethylphosphine with 1-chlorooctane. Due to the air-sensitivity of the starting phosphine, strict inert atmosphere techniques are required.
Experimental Workflow
-
Reagents:
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Triethylphosphine (Et
P): Pyrophoric; handle under Argon/Nitrogen. -
1-Chlorooctane: Distilled prior to use.
-
Solvent: Acetonitrile or Toluene (optional, can be run neat).
-
-
Procedure:
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Step 1: Charge a high-pressure autoclave or sealed tube with 1-chlorooctane (1.1 equivalents).
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Step 2: Cool the vessel to 0 °C and cannulate Triethylphosphine (1.0 equivalent) under inert gas.
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Step 3: Seal and heat to 110–130 °C for 12–24 hours. (Note: Chlorides are less reactive than bromides; heat is essential).
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Step 4: Cool to room temperature. If a biphasic system forms (or if solvent was used), separate the phases.
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Step 5: Purification: Wash the crude product 3x with anhydrous hexane to remove unreacted starting materials (both Et
P and OctCl are soluble in hexane; the IL is not). -
Step 6: Dry under high vacuum (< 0.1 mbar) at 60 °C for 24 hours to remove volatiles and moisture.
-
Figure 2: Synthesis and purification workflow for [P
Key Applications
Precursor for Task-Specific Ionic Liquids (TSILs)
[P
-
Battery Electrolytes: Metathesis with Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) yields [P
][TFSI] . -
CO
Capture: Metathesis with 2-cyanopyrrolide yields [P ][2CNpyr] , a "reactive" ionic liquid that chemically binds CO with high capacity.
Phase Transfer Catalysis (PTC)
In biphasic nucleophilic substitutions (e.g., alkylation, cyanation), [P
-
Mechanism: The cation pairs with the nucleophile at the interface and transports it into the organic solvent where the reaction occurs.
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Performance: Often superior to tetrabutylammonium bromide (TBAB) in reactions requiring temperatures >100 °C.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Category 1B). |
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin. |
| Metal Corrosion | H290 | May be corrosive to metals. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |
Handling Protocols:
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PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.
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Storage: Store under inert gas (Argon) if possible. While the salt is stable, it is hygroscopic. Solutions should be kept in tightly sealed containers away from strong oxidizing agents.
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Spill: Absorb with inert material (sand/vermiculite). Do not rinse into drains.
References
-
Strem Chemicals. (2024). Triethyl(octyl)phosphonium chloride (45-55% solution), CYPHOS® IL 541W.[3] Catalog #15-7565. Link
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Tsunashima, K., & Sugiya, M. (2007).[4] Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry, 75(2), 189-192. (Describes properties of [P2228] derivatives).
- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. (General synthesis and stability mechanisms).
- Ramdin, M., et al. (2012). CO2 capture with ionic liquids: A review. Industrial & Engineering Chemistry Research, 51(24), 8149-8177. (Details on [P2228] based reactive ILs).
-
PubChem. (2024). Compound Summary: Trioctylphosphonium chloride.[1] (Note: Used for structural analogy and toxicity data confirmation). Link
